

Technical Comparison Guide: [Sar9,Met(O2)11]-SP vs. GR73632[1][2]

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Compound of Interest

Compound Name: [Sar9,Met(O2)11]-SP

Cat. No.: B10839066

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Executive Summary

In Neurokinin-1 (NK1) receptor pharmacology, ligand selection dictates experimental precision. [1][2] This guide compares [Sar9,Met(O2)11]-Substance P, the highly selective "classical" gold standard, with GR73632, a potent, metabolically stable "septide-like" agonist. [1][2] While both target NK1, they stabilize distinct receptor conformations, making them non-interchangeable tools for mapping tachykininergic signaling. [2]

Chemical & Structural Profile[2]

The structural differences between these two ligands fundamentally dictate their binding modes and metabolic stability.

Feature	[Sar9,Met(O2)11]-Substance P	GR73632
Class	Full-length Peptide Analogue	Hexapeptide (Septide-like) Analogue
Sequence	Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Sar-Leu-Met(O2)-NH2	-Ava-Phe-Phe-Pro-Gly-[N-Me]Leu-Met-NH2
Key Modification	Sarcosine (Pos 9): Induces conformational constraint, enhancing NK1 selectivity. Met(O2) (Pos 11): Sulfone group prevents oxidation and enzymatic degradation.[1][2]	N-Methyl Leucine: Enhances metabolic stability. -Aminoaleryl (N-term): Increases lipophilicity and CNS penetration.[1][2]
Physiochemical	Hydrophilic, highly soluble in water.[2]	More lipophilic; may require organic co-solvents (DMSO). [2]

Expert Insight: **[Sar9,Met(O2)11]-SP** retains the full length of native Substance P (SP) but "locks" the bioactive C-terminus into a conformation preferred by the NK1 receptor, virtually eliminating affinity for NK2/NK3.[1][2] GR73632, being a short-chain analogue, bypasses the N-terminal recognition sites and binds directly to the transmembrane core, often stabilizing a "septide-sensitive" receptor state.[1][2]

Potency & Pharmacological Performance[2][3][4][5][6][7][8]

The following data aggregates potency values (

) and binding affinities (

/

) from guinea pig ileum (GPI) and transfected cell lines.

Comparative Data Table

Metric	Assay System	[Sar9,Met(O2)11]-SP	GR73632
Functional Potency ()	Guinea Pig Ileum (GPI)	83 pM (Extremely Potent)	~2–5 nM
Functional Potency ()	Rat Urinary Bladder	~10–100 nM	17 nM (High Potency)
Binding Affinity ()	Rat Brain Membranes	105–261 pM	~0.5–3 nM
Receptor Selectivity	NK1 vs NK2/NK3	>10,000-fold selective	>1,000-fold selective
Metabolic Half-life	Plasma/Tissue Homogenate	High (>60 min)	High (Resistant to peptidases)

The "Septide Paradox"

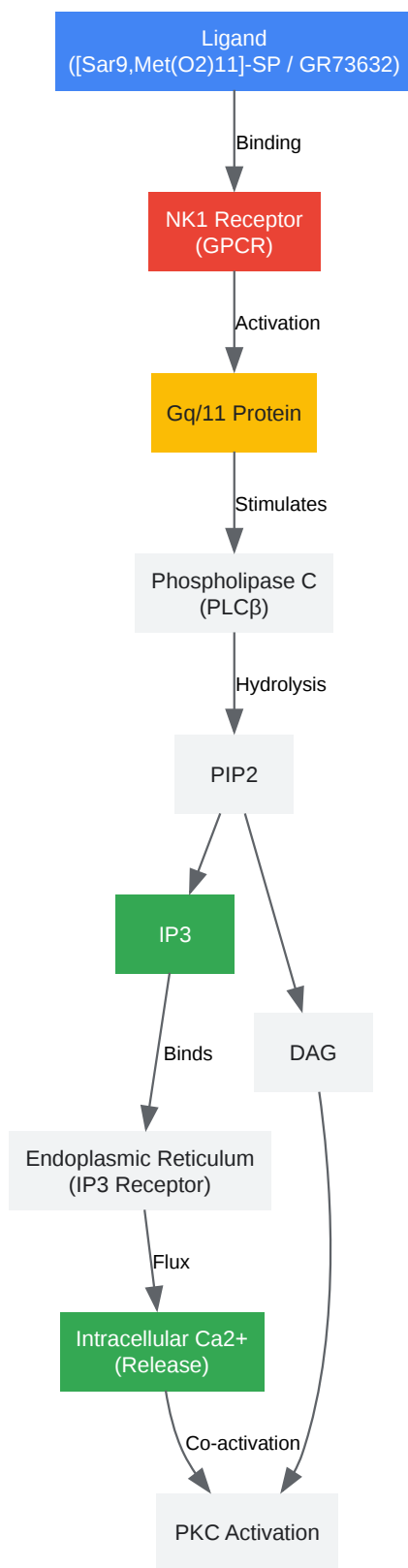
A critical distinction for experimental design is the Septide-Sensitive Site.[1][2]

- **[Sar9,Met(O2)11]-SP** acts as a classic agonist, defining the "typical" NK1 population.[1][2]
- GR73632 (like Septide) often displays higher potency in specific tissues (e.g., circular muscle of the ileum) where "classical" antagonists (like CP-96,345) show reduced affinity.[1]
- Recommendation: If your study involves characterizing receptor conformational states or "atypical" signaling, GR73632 is the probe of choice.[2] For standard population definition, use **[Sar9,Met(O2)11]-SP**. [1][2]

Mechanistic Signaling Pathways[1][2]

Both ligands activate the

pathway, leading to calcium mobilization.[2] However, the kinetics of desensitization often differ due to the stability of the ligand-receptor complex.[2]



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Caption: Canonical Gq-coupled NK1 receptor signaling pathway activated by both agonists, leading to calcium mobilization.[1][2]

Experimental Protocols

To ensure reproducibility, follow these self-validating protocols.

A. Reconstitution & Storage[2][3]

- **[Sar9,Met(O2)11]-SP:**
 - Dissolve in distilled water (up to 1 mg/mL).
 - Aliquot into siliconized tubes (prevents peptide adsorption).[2]
 - Store at -20°C (stable for 6 months).
- **GR73632:**
 - Dissolve in a small volume of DMSO (e.g., 10-20 L) first due to hydrophobicity.[2]
 - Dilute with aqueous buffer (PBS or saline) to desired stock concentration.
 - Critical: Ensure final DMSO concentration in assay is <0.1% to avoid cytotoxicity.

B. Calcium Mobilization Assay (FLIPR/Microscopy)

This workflow validates agonist potency.[2]

- **Cell Loading:** Load NK1-expressing cells (e.g., CHO-NK1 or U373 MG) with Fluo-4 AM (2 M) for 30 min at 37°C.
- **Baseline:** Record baseline fluorescence () for 30 seconds.
- **Injection:** Inject agonist (10 pM – 1

M dose range).[2]

- Control: Use native Substance P as a positive control.[2]
- Measurement: Record peak fluorescence (
-).
- Analysis: Plot

vs. $\text{Log}[\text{Agonist}]$. Fit to sigmoidal dose-response curve to determine

.[1][2]



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Caption: Step-by-step workflow for comparative calcium mobilization assay.

Selection Guide: Which to Choose?

Experimental Goal	Recommended Agonist	Reasoning
Defining NK1 Receptor Population	[Sar9, Met(O2)11]-SP	Highest selectivity; resistant to degradation; accepted field standard.[1][2]
In Vivo Behavioral Studies (Itch/Pain)	GR73632	Better tissue penetration; potent induction of scratching behavior via spinal mechanisms.[1]
Studying "Septide-Sensitive" Sites	GR73632	Stabilizes the specific receptor conformation associated with septide binding.[1][2]
Long-term Exposure (Cell Culture)	[Sar9, Met(O2)11]-SP	Superior stability in culture media containing serum peptidases.[1][2]

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